An In-Depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of N-oleylstearamide
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight Analysis of N-oleylstearamide
Introduction
N-oleylstearamide is a fatty acid amide, a class of lipids that are gaining significant interest due to their diverse biological activities and industrial applications.[1][2] This technical guide provides a comprehensive analysis of the chemical structure and molecular weight of N-oleylstearamide, offering insights for researchers, scientists, and professionals in drug development. This document will delve into the fundamental molecular characteristics, outline robust analytical methodologies for its characterization, and provide detailed experimental protocols.
Unveiling the Molecular Architecture of N-oleylstearamide
N-oleylstearamide is a complex lipid formed from the condensation of two long-chain fatty acids: oleic acid and stearic acid, linked via an amide bond. Understanding its precise chemical structure is paramount for elucidating its function and behavior in biological and chemical systems.
Chemical Identity and Nomenclature
The molecule consists of an 18-carbon saturated fatty acid chain (stearic acid) attached to the nitrogen atom of an 18-carbon monounsaturated fatty acid (oleic acid). The double bond in the oleyl group is located at the 9th carbon position and possesses a cis or (Z) configuration.
Key Structural Features
The structure of N-oleylstearamide is characterized by:
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A Long, Saturated Acyl Chain: The stearoyl group (C18:0) provides a long, flexible, and hydrophobic region.
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A Monounsaturated Acyl Chain: The oleoyl group (C18:1) introduces a kink in the hydrocarbon chain due to the cis double bond, influencing its packing and physical properties.
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An Amide Linkage: The amide bond (-CONH-) is a planar and polar functional group that can participate in hydrogen bonding, a critical factor in its intermolecular interactions.[5]
Caption: Chemical structure of N-oleylstearamide.
Molecular Weight and Physicochemical Properties
A precise determination of the molecular weight is a fundamental step in the characterization of any chemical entity. For N-oleylstearamide, this information is crucial for its quantification and for interpreting data from various analytical techniques.
| Property | Value | Source |
| Molecular Weight | 534.0 g/mol | [3] |
| Monoisotopic Mass | 533.55356589 Da | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 33 | [3] |
These properties, computed from its molecular formula, provide a theoretical basis for experimental verification. The high number of rotatable bonds indicates a high degree of conformational flexibility.
Analytical Methodologies for Structural Elucidation and Molecular Weight Determination
A multi-pronged analytical approach is essential to unequivocally confirm the structure and molecular weight of N-oleylstearamide. The following sections detail the most powerful and commonly employed techniques.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of fatty acid amides and for obtaining structural information through fragmentation analysis.[6]
Causality Behind Experimental Choices: Electrospray ionization (ESI) is often the preferred ionization technique for fatty acid amides as it is a soft ionization method that typically produces protonated molecules [M+H]+, allowing for accurate molecular weight determination.[6] High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition with high accuracy.[1]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Dissolve a known concentration of N-oleylstearamide in a suitable organic solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column for optimal separation of the nonpolar analyte.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is typically effective.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurement.
-
Data Acquisition: Acquire full scan mass spectra to detect the protonated molecule [M+H]+ at m/z 534.0.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion to generate characteristic fragment ions that provide structural information.[6]
-
Caption: A typical LC-MS workflow for N-oleylstearamide analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8]
Causality Behind Experimental Choices: Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[1] Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are crucial for assigning complex spectra and confirming the connectivity between atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N-oleylstearamide in a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Chemical Shifts:
-
Alkenic protons (=CH): A multiplet around 5.3 ppm.[1]
-
Methylene protons adjacent to the amide nitrogen (-NH-CH₂-): A multiplet around 3.2-3.4 ppm.
-
Amide proton (-NH-): A broad signal, typically between 5.5 and 8.5 ppm, which can be confirmed by D₂O exchange.
-
Aliphatic methylene and methyl protons: A series of signals in the upfield region (0.8-2.5 ppm).
-
-
-
¹³C NMR Acquisition:
-
2D NMR Experiments (if necessary):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the spin systems of the stearoyl and oleoyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
Caption: Logical flow for structural elucidation using NMR spectroscopy.
Synthesis of N-oleylstearamide
While this guide focuses on analysis, a brief overview of the synthesis is relevant for understanding potential impurities. N-oleylstearamide is typically synthesized through the amidation of stearic acid with oleylamine or vice versa.[9] This reaction often involves activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents.
Conclusion
The comprehensive analysis of N-oleylstearamide, a molecule of significant scientific and industrial interest, requires a synergistic application of advanced analytical techniques. Mass spectrometry provides precise molecular weight determination and fragmentation data, while NMR spectroscopy offers an unparalleled level of detail for structural elucidation. The methodologies and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently characterize N-oleylstearamide, ensuring the integrity and reliability of their findings in drug development and other research endeavors.
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